molecular formula C15H12Cl4OS B14667102 1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene CAS No. 38767-23-6

1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene

Cat. No.: B14667102
CAS No.: 38767-23-6
M. Wt: 382.1 g/mol
InChI Key: CCVNOOOHSZHGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene is an organic compound characterized by its complex structure, which includes a benzene ring substituted with chlorine and a trichloromethyl group attached to a methoxyphenyl group via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with trichloromethyl compounds in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then subjected to further reactions to introduce the methoxyphenyl and sulfanyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as distillation and recrystallization to obtain the desired product with high purity. The use of automated systems and advanced analytical techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trichloromethyl group to less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-4-{[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]sulfanyl}benzene
  • 1-Chloro-4-{[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]sulfanyl}benzene
  • 1-Chloro-4-{[2,2,2-trichloro-1-(4-nitrophenyl)ethyl]sulfanyl}benzene

Uniqueness

1-Chloro-4-{[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanyl}benzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature may enhance its solubility, stability, and potential biological activity compared to similar compounds.

Properties

CAS No.

38767-23-6

Molecular Formula

C15H12Cl4OS

Molecular Weight

382.1 g/mol

IUPAC Name

1-chloro-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]sulfanylbenzene

InChI

InChI=1S/C15H12Cl4OS/c1-20-12-6-2-10(3-7-12)14(15(17,18)19)21-13-8-4-11(16)5-9-13/h2-9,14H,1H3

InChI Key

CCVNOOOHSZHGBR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.